molecular formula C196H292N50O56S6 B612387 Huwentoxin XVI CAS No. 1600543-88-1

Huwentoxin XVI

Cat. No.: B612387
CAS No.: 1600543-88-1
M. Wt: 4437.13
InChI Key: JEUFUDFTZMBKGH-UHFFFAOYSA-N
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Description

Huwentoxin XVI is a neurotoxic peptide derived from the venom of the Chinese tarantula, Ornithoctonus huwena. This compound is composed of 39 amino acid residues, including six cysteines that form three disulfide bridges. This compound is known for its potent and selective inhibition of N-type calcium channels, making it a valuable tool in neuropharmacology .

Mechanism of Action

Target of Action

Huwentoxin XVI, a neurotoxic peptide found in the venom of the Chinese bird spider Haplopelma schmidti , primarily targets N-type calcium channels . These channels play crucial roles in the control of neurotransmission release and transmission of pain signals to the central nervous system .

Mode of Action

This compound interacts with its targets by specifically inhibiting N-type calcium channels in rat dorsal root ganglion cells . The inhibitory effect of this compound on N-type calcium channel currents is dose-dependent and similar to that of other toxins like CTx-GVIA and CTx-MVIIA . These peptides exhibit markedly different degrees of reversibility after block . This compound has no effect on voltage-gated T-type calcium channels, potassium channels, or sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By inhibiting N-type calcium channels, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes including neurotransmission .

Pharmacokinetics

It is known that this compound can be administered via intraperitoneal injection , suggesting that it can be absorbed and distributed throughout the body. The impact of these properties on the bioavailability of this compound is currently unknown and may be a subject of future research.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal calcium ion flow through N-type calcium channels . This disruption can lead to significant analgesic responses, as observed in rats subjected to formalin-induced inflammation pain . This compound treatment also changed withdrawal latency in hot plate tests . Intriguingly, it was found that intramuscular injection of the toxin reduced mechanical allodynia induced by incisional injury in Von Frey test .

Preparation Methods

Synthetic Routes and Reaction Conditions: Huwentoxin XVI is typically purified and characterized from the venom of Ornithoctonus huwena. The purification process involves ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). The venom is first extracted and then subjected to these chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in peptide synthesis and recombinant DNA technology may offer potential methods for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Huwentoxin XVI primarily interacts with biological targets rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves binding to N-type calcium channels.

Common Reagents and Conditions: The isolation and purification of this compound involve reagents such as buffers for maintaining pH, and solvents like acetonitrile and water for chromatography.

Major Products Formed: The major product of interest is the purified this compound peptide itself, which is used for various scientific and medical applications.

Scientific Research Applications

Chemistry: Huwentoxin XVI serves as a valuable tool in studying the structure and function of N-type calcium channels. Its selective inhibition properties make it an important compound for understanding calcium channel dynamics .

Biology: In biological research, this compound is used to investigate the role of N-type calcium channels in neurotransmission and pain signaling. It helps in elucidating the mechanisms of pain perception and transmission .

Medicine: this compound has significant potential as an analgesic due to its ability to block N-type calcium channels, which are involved in pain signal transmission. It has shown promising results in preclinical studies for the treatment of chronic pain .

Industry: While its industrial applications are limited, this compound’s potential as a therapeutic agent could lead to its use in the pharmaceutical industry for developing new pain management drugs.

Comparison with Similar Compounds

  • Huwentoxin I
  • Huwentoxin III
  • Huwentoxin IV

Comparison: Huwentoxin XVI is unique among its counterparts due to its high selectivity for N-type calcium channels and its reversible binding properties. While other Huwentoxins also target calcium channels, this compound’s specific inhibition of N-type channels and its potent analgesic effects set it apart .

Properties

IUPAC Name

2-[[2-[[2-[[2a-amino-7,37-bis(4-aminobutyl)-69-(2-amino-2-oxoethyl)-28,99-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-72,93-bis(2-carboxyethyl)-66,75-bis(carboxymethyl)-16-(1-hydroxyethyl)-10a,40-bis(hydroxymethyl)-34,43,46-tris[(4-hydroxyphenyl)methyl]-22-(1H-imidazol-4-ylmethyl)-31-(1H-indol-3-ylmethyl)-4,16a,19-tris(2-methylpropyl)-1a,2,5,8,8a,11a,14,14a,17,17a,20,20a,23,26,27a,29,32,35,38,41,44,47,56,59,65,68,71,74,77,80,86,89,92,95,98-pentatriacontaoxo-19a,87-di(propan-2-yl)-4a,5a,23a,24a,51,52-hexathia-a,3,6,9,9a,12a,15,15a,18,18a,21,21a,24,26a,27,30,33,36,39,42,45,48,55,58,64,67,70,73,76,79,85,88,91,94,97-pentatriacontazahexacyclo[76.43.4.254,107.09,13.060,64.081,85]heptacosahectane-49-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H292N50O56S6/c1-16-102(13)158-188(294)211-85-148(255)213-121(58-60-152(259)260)162(268)208-86-150(257)239-157(101(11)12)194(300)246-69-31-40-145(246)186(292)237-142-94-307-308-95-143-182(288)221-126(71-98(5)6)169(275)219-123(36-22-26-64-199)192(298)244-67-30-41-146(244)187(293)243-160(104(15)249)191(297)229-127(72-99(7)8)170(276)226-133(78-110-83-205-96-212-110)163(269)209-87-151(258)240-159(103(14)17-2)190(296)230-132(77-109-82-207-117-33-19-18-32-115(109)117)175(281)223-128(73-105-42-50-111(250)51-43-105)171(277)216-119(35-21-25-63-198)166(272)233-138(89-248)179(285)224-130(75-107-46-54-113(252)55-47-107)173(279)222-131(76-108-48-56-114(253)57-49-108)174(280)235-139(180(286)225-129(74-106-44-52-112(251)53-45-106)172(278)215-118(34-20-24-62-197)165(271)220-124(195(301)302)37-23-27-65-200)92-305-306-93-141(184(290)236-140(91-304-303-90-116(201)161(267)242-158)183(289)232-137(88-247)164(270)210-84-149(256)214-125(70-97(3)4)178(284)241-156(100(9)10)189(295)238-143)234-167(273)120(38-28-66-206-196(203)204)218-185(291)144-39-29-68-245(144)193(299)136(81-155(265)266)231-176(282)134(79-147(202)254)227-168(274)122(59-61-153(261)262)217-177(283)135(80-154(263)264)228-181(142)287/h18-19,32-33,42-57,82-83,96-104,116,118-146,156-160,207,247-253H,16-17,20-31,34-41,58-81,84-95,197-201H2,1-15H3,(H2,202,254)(H,205,212)(H,208,268)(H,209,269)(H,210,270)(H,211,294)(H,213,255)(H,214,256)(H,215,278)(H,216,277)(H,217,283)(H,218,291)(H,219,275)(H,220,271)(H,221,288)(H,222,279)(H,223,281)(H,224,285)(H,225,286)(H,226,276)(H,227,274)(H,228,287)(H,229,297)(H,230,296)(H,231,282)(H,232,289)(H,233,272)(H,234,273)(H,235,280)(H,236,290)(H,237,292)(H,238,295)(H,239,257)(H,240,258)(H,241,284)(H,242,267)(H,243,293)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,203,204,206)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUFUDFTZMBKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC6=CNC=N6)CC(C)C)C(C)O)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CO)CC(C)C)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7CCCC7C(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)O)CC(=O)N)CCC(=O)O)CC(=O)O)C(C)C)CCC(=O)O)C(C)CC)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)CC9=CC=C(C=C9)O)CC1=CC=C(C=C1)O)CO)CCCCN)CC1=CC=C(C=C1)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H292N50O56S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4437 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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